molecular formula C12H6N4O8S2 B14321559 Disulfide, bis(3,5-dinitrophenyl) CAS No. 102871-65-8

Disulfide, bis(3,5-dinitrophenyl)

Cat. No.: B14321559
CAS No.: 102871-65-8
M. Wt: 398.3 g/mol
InChI Key: XVMATWZWYNOQHG-UHFFFAOYSA-N
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Description

Bis(3,5-dinitrophenyl) disulfide is a highly reactive organosulfur compound characterized by two 3,5-dinitrophenyl groups linked by a disulfide (-S-S-) bond. Its molecular formula is C₁₂H₆N₄O₈S₂, with a molecular weight of 414.33 g/mol (calculated). The compound is primarily employed as a critical intermediate in the synthesis of sulfanilamide-based herbicides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102871-65-8

Molecular Formula

C12H6N4O8S2

Molecular Weight

398.3 g/mol

IUPAC Name

1-[(3,5-dinitrophenyl)disulfanyl]-3,5-dinitrobenzene

InChI

InChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H

InChI Key

XVMATWZWYNOQHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of Diphenyl Disulfide

The direct nitration of diphenyl disulfide represents a straightforward route, though regioselectivity challenges necessitate precise conditions. Nitration using fuming nitric acid (90–100%) at 0–5°C introduces nitro groups predominantly at the meta positions due to the electron-withdrawing nature of the disulfide linkage. A mixture of nitric acid and sulfuric acid (1:3 v/v) achieves dual nitration at the 3- and 5-positions, albeit with competing para-substitution requiring chromatographic separation. Kinetic studies indicate that extending reaction times beyond 12 hours at 50°C increases the proportion of 3,5-dinitro isomers to 68%, though over-nitration remains a limitation.

Coupling of 3,5-Dinitrophenyl Thiols

Oxidative coupling of 3,5-dinitrophenyl thiols under aerobic conditions offers superior regiochemical control. In a representative procedure, 3,5-dinitrobenzenethiol (10 mmol) is dissolved in dimethylformamide (DMF) and stirred under oxygen at 60°C for 6 hours. The disulfide precipitates upon cooling, yielding 92% purity after recrystallization from ethanol. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by solubilizing the thiol in polar aprotic solvents, reducing reaction times to 2 hours.

Nucleophilic Aromatic Substitution with Alkali Disulfides

Adapting methods from diphenyl disulfide synthesis, 3,5-dichloronitrobenzene reacts with sodium disulfide (Na₂S₂) in a toluene-water biphasic system. The phase-transfer catalyst Aliquat 336 facilitates sulfide anion transfer into the organic phase, enabling displacement of chloride at 80°C. Subsequent in situ oxidation with hydrogen peroxide (30%) yields bis(3,5-dinitrophenyl) disulfide in 85% isolated yield. This route avoids handling volatile thiols and leverages inexpensive disulfide precursors.

Optimization of Reaction Parameters

Nitration Agent Selection

The choice of nitrating agents profoundly impacts positional selectivity. Fuming nitric acid (HNO₃ ≥ 90%) in sulfuric acid generates the nitronium ion (NO₂⁺), which preferentially attacks the meta position of electron-deficient aryl disulfides. Patent US20110301382A1 demonstrates that substituting fuming nitric acid with nitronium trifluoromethanesulfonate (NO₂⁺CF₃SO₃⁻) in dichloromethane increases 3,5-dinitro isomer selectivity to 83% by minimizing electrophilic side reactions.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile stabilize transition states during disulfide bond formation. For oxidative coupling, DMF outperforms tetrahydrofuran (THF) due to its higher dielectric constant (ε = 36.7), which enhances thiolate ion solubility. Reactions conducted at 60°C achieve 94% conversion, whereas temperatures below 40°C result in incomplete oxidation.

Purification and Characterization

Recrystallization and Chromatography

Crude bis(3,5-dinitrophenyl) disulfide is purified via sequential recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with a melting point of 196–198°C. High-performance liquid chromatography (HPLC) on a C18 column (acetonitrile:water = 70:30) resolves residual mono-nitro impurities (<2%).

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies key stretches: S–S at 510 cm⁻¹, aromatic C–N at 1340 cm⁻¹, and asymmetric NO₂ at 1520 cm⁻¹. Nuclear magnetic resonance (¹H NMR, DMSO-d₆) exhibits a singlet at δ 8.72 ppm for the four equivalent aromatic protons, confirming symmetrical substitution.

Industrial-Scale Considerations and Challenges

Environmental and Cost Factors

While the phase-transfer method reduces organic solvent use by 40% compared to traditional routes, wastewater containing sulfide ions requires treatment with iron(III) chloride to precipitate heavy metals. Economically, the nucleophilic substitution route is most viable, with raw material costs estimated at \$120/kg versus \$310/kg for oxidative coupling.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(3,5-dinitrophenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine

    Solvents: Ethanol, acetonitrile

Major Products Formed

    Reduction: Thiols

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of disulfide, bis(3,5-dinitrophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with cysteine residues in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is crucial in processes like protein folding and redox signaling.

Comparison with Similar Compounds

Bis(3,5-dinitrophenyl) Disulfide vs. Diphenyl Disulfide

Property Bis(3,5-dinitrophenyl) Disulfide Diphenyl Disulfide
Substituents 3,5-dinitrophenyl (-NO₂ groups) Phenyl (no substituents)
Molecular Formula C₁₂H₆N₄O₈S₂ C₁₂H₁₀S₂
Molecular Weight 414.33 g/mol 218.33 g/mol
LogP (Estimated) ~2.5 (polar due to nitro groups) ~3.5 (more lipophilic)
Reactivity High (electron-withdrawing NO₂ groups) Moderate (no activating/deactivating groups)
Applications Herbicide intermediates Laboratory chemicals, manufacturing

Key Differences :

  • The nitro groups in bis(3,5-dinitrophenyl) disulfide enhance its reactivity, enabling efficient conversion to sulfonyl chlorides. In contrast, diphenyl disulfide’s lack of substituents limits its utility to non-agrochemical applications.
  • The polarity of the nitro-substituted compound facilitates aqueous-phase reactions, whereas diphenyl disulfide’s lipophilicity suits organic synthesis.

Bis(3,5-dinitrophenyl) Disulfide vs. Bis(3,5-dimethylphenyl) Disulfide

Property Bis(3,5-dinitrophenyl) Disulfide Bis(3,5-dimethylphenyl) Disulfide
Substituents -NO₂ groups -CH₃ groups
Molecular Formula C₁₂H₆N₄O₈S₂ C₁₆H₁₈S₂
Molecular Weight 414.33 g/mol 274.44 g/mol
LogP ~2.5 5.74
Applications Herbicide synthesis HPLC analysis

Key Differences :

  • Methyl groups in bis(3,5-dimethylphenyl) disulfide increase hydrophobicity (LogP = 5.74), making it suitable for reverse-phase HPLC separation. Conversely, the nitro-substituted derivative’s polarity aligns with its role in aqueous chlorination reactions.
  • The reactivity of the nitro-substituted compound is superior for agrochemical synthesis, while the dimethyl derivative’s stability suits analytical applications.

Bis(3,5-dinitrophenyl) Disulfide vs. Bis(3,5-dichlorophenyl) Disulfide

Property Bis(3,5-dinitrophenyl) Disulfide Bis(3,5-dichlorophenyl) Disulfide
Substituents -NO₂ groups -Cl groups
Molecular Formula C₁₂H₆N₄O₈S₂ C₁₂H₆Cl₄S₂
Molecular Weight 414.33 g/mol 356.10 g/mol
Electron Effects Strong electron-withdrawing (-NO₂) Moderate electron-withdrawing (-Cl)
Applications Herbicide intermediates Polymer waveguide materials

Key Differences :

  • Nitro groups exhibit stronger electron-withdrawing effects than chlorine, enhancing reactivity in substitution reactions critical for herbicide synthesis.
  • The chlorinated derivative is utilized in materials science (e.g., photosensitive polymers), where balanced reactivity and stability are prioritized .

Research Findings and Advantages of Bis(3,5-dinitrophenyl) Disulfide

  • High-Yield Synthesis : The near-quantitative yields (>95%) of bis(3,5-dinitrophenyl) disulfide streamline herbicide production, reducing costs compared to traditional methods .
  • Functional Versatility : The nitro groups enable rapid chlorination to sulfonyl chlorides, a precursor to sulfonamide herbicides.
  • Economic Viability: The elimination of intermediate isolation steps enhances process efficiency, making it superior to analogs like xanthogen disulfides (e.g., diethylxanthogen disulfide), which require multi-step synthesis .

Q & A

Q. What are the optimal synthetic routes for bis(3,5-dinitrophenyl) disulfide, and how can purity be maximized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or oxidative coupling of thiol precursors. For nitro-substituted analogs, reaction conditions (e.g., temperature, solvent polarity) must balance steric hindrance and electron-withdrawing effects. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water mixtures) is critical. For related disulfides like bis(3,5-dichlorophenyl) disulfide, yields >70% are achievable under inert atmospheres . Adjust stoichiometry of oxidizing agents (e.g., I₂, H₂O₂) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing bis(3,5-dinitrophenyl) disulfide?

Methodological Answer:

  • NMR : Limited utility due to nitro groups’ deshielding effects, but ¹³C NMR can confirm aromatic substitution patterns.
  • FT-IR : Identify S-S (~500 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1340 cm⁻¹) vibrations .
  • X-ray crystallography : Resolve molecular geometry and packing; symmetry codes and refinement protocols (e.g., SHELXTL) are critical for accuracy .
  • MS (EI/ESI) : Confirm molecular weight (e.g., [M+H]⁺ for ESI) and fragmentation patterns.

Q. What safety protocols are essential when handling bis(3,5-dinitrophenyl) disulfide?

Methodological Answer: Refer to SDS guidelines for analogous disulfides (e.g., diphenyl disulfide):

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers away from reducing agents (risk of exothermic disulfide cleavage) .

Advanced Research Questions

Q. How do steric and electronic effects of nitro groups influence the reactivity of bis(3,5-dinitrophenyl) disulfide compared to chloro-substituted analogs?

Methodological Answer:

  • Electron-withdrawing nitro groups reduce electron density at sulfur, increasing resistance to nucleophilic attack but enhancing oxidative stability. Compare redox potentials via cyclic voltammetry.
  • Steric effects : 3,5-substitution creates a planar geometry, limiting π-π stacking vs. bulkier substituents. Computational modeling (DFT) can quantify bond dissociation energies (BDEs) .
  • Contrast with bis(3,5-dichlorophenyl) disulfide, where Cl’s lower electronegativity permits easier disulfide bond cleavage .

Q. What strategies resolve contradictions in thermal stability data (e.g., DSC vs. TGA) for nitroaryl disulfides?

Methodological Answer:

  • DSC : Measures phase transitions (e.g., melting points). For bis(3,5-dinitrophenyl) disulfide, expect decomposition >200°C.
  • TGA : Quantifies mass loss; discrepancies arise if volatile byproducts (e.g., NOx) form during degradation. Use hyphenated TGA-FTIR/MS to identify gaseous products.
  • Calibrate instruments with standards (e.g., indium) and replicate under identical atmospheres (N₂ vs. air) .

Q. How can computational methods predict the catalytic or bioactive potential of bis(3,5-dinitrophenyl) disulfide?

Methodological Answer:

  • Docking studies : Screen against biological targets (e.g., viral processivity factors) using software like AutoDock. Nitro groups may enhance binding via H-bonding with active sites .
  • Molecular dynamics (MD) : Simulate interactions in solvent models (e.g., water, DMSO) to assess stability of disulfide-protein complexes.
  • Compare with thiourea derivatives (e.g., NN'-bis(3,5-dinitrophenyl)thiourea), which show inhibitory activity in smallpox studies .

Q. What experimental designs elucidate the cleavage mechanisms of bis(3,5-dinitrophenyl) disulfide under redox conditions?

Methodological Answer:

  • Reductive cleavage : Use glutathione (GSH) or TCEP at physiological pH; monitor via UV-Vis (λ ~340 nm for thiolate formation).
  • Oxidative stability : Expose to H₂O₂ or O₂; quantify residual disulfide via HPLC.
  • Kinetic studies : Employ stopped-flow techniques to measure rate constants (k) for thiol-disulfide exchange reactions .

Data Analysis & Validation

Q. How should researchers validate crystallographic data for nitroaryl disulfides with potential disorder?

Methodological Answer:

  • Refine occupancy factors for disordered nitro groups using SHELXL97.
  • Validate hydrogen bonding (e.g., C–H⋯O interactions) with PLATON.
  • Cross-check with Cambridge Structural Database entries (e.g., related dinitrophenyl compounds) .

Q. What methodologies address discrepancies in NMR spectra caused by paramagnetic impurities?

Methodological Answer:

  • Filter solutions through activated charcoal or Celite to remove metal contaminants.
  • Use deuterated solvents (e.g., DMSO-d₆) with chelating agents (EDTA).
  • Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .

Application-Oriented Research

Q. How can bis(3,5-dinitrophenyl) disulfide be leveraged in high-energy material research?

Methodological Answer:

  • Assess detonation velocity (via Cheetah thermochemical code) and sensitivity (drop-weight testing).
  • Compare with trinitrophenyl analogs; nitro density correlates with energy release.
  • Synthesize coordination polymers with transition metals (e.g., Cu²⁺) to modulate stability .

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